
2,4-Dibromo-6-fluorophenylboronic acid
Overview
Description
2,4-Dibromo-6-fluorophenylboronic acid is a boronic acid derivative . It has the empirical formula C6H4BBr2FO2 and a molecular weight of 297.71 . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-6-fluorophenylboronic acid can be represented by the SMILES string OB(O)c1c(F)cc(Br)cc1Br . The InChI representation is 1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.71 . It is a solid and has a density of 2.15g/cm3 . The boiling point is predicted to be 357.5°C .Scientific Research Applications
Synthesis of Organic Compounds
2,4-Dibromo-6-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of complex organic molecules due to its high reactivity in cross-coupling reactions. For instance, it has been employed in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcasing the compound's utility in creating pharmacologically active materials. The development of efficient synthesis methods for such intermediates is vital for large-scale production, emphasizing the significance of boronic acids in pharmaceutical manufacturing (Qiu et al., 2009).
Sensing Applications
Boronic acids, including 2,4-dibromo-6-fluorophenylboronic acid, find applications in developing sensors due to their ability to form reversible covalent complexes with diols and other saccharides. This property enables their use in glucose sensing technologies, where the selective recognition of glucose over other sugars is achieved through innovative molecular designs. Such sensors play a critical role in diabetes management, highlighting the compound's potential in biomedical applications (Huang et al., 2013).
Pharmaceutical Research
The role of boronic acids, including derivatives like 2,4-dibromo-6-fluorophenylboronic acid, extends to pharmaceutical research, where they are explored for their potential medicinal properties. Research into the antifungal activity of formylphenylboronic acids against various fungal strains demonstrates the potential of boronic acid derivatives in developing new antifungal agents. This research indicates the versatility of boronic acids in drug discovery and the development of new therapeutic agents (Borys et al., 2019).
Material Science
In material science, 2,4-dibromo-6-fluorophenylboronic acid and its derivatives contribute to the development of novel materials with unique properties. For example, boronic acid derivatives are integral in creating fluorescent sensors for various applications, including biological imaging. The ability to modulate the fluorescence properties through boronate ester formation offers a pathway to designing sensitive and selective probes for detecting biological molecules (Cheng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNUDGYZJPJQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584642 | |
| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-fluorophenylboronic acid | |
CAS RN |
870778-96-4 | |
| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




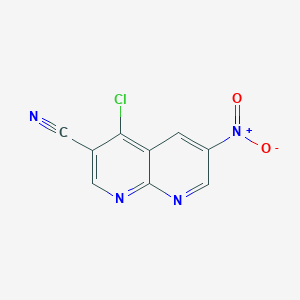
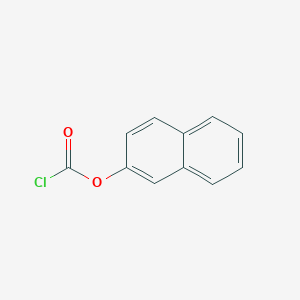
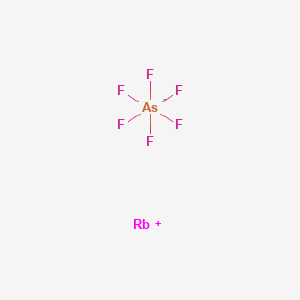
![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
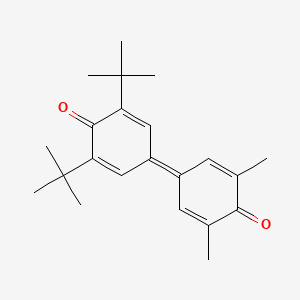

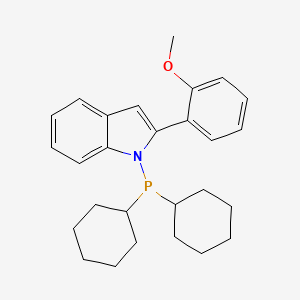

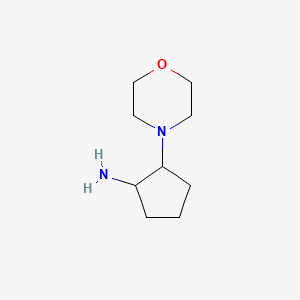
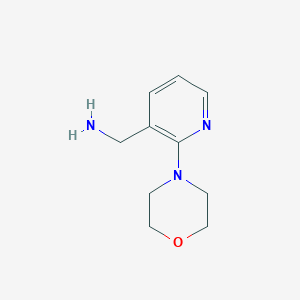


![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)